tert-butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate
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Overview
Description
tert-Butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate is a complex organic compound featuring a piperazine ring substituted with a chlorosulfonyl group and tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate typically involves multiple steps. One common method includes the protection of the piperazine nitrogen atoms followed by selective chlorosulfonylation. The reaction conditions often require the use of chlorosulfonic acid or sulfuryl chloride as chlorosulfonylating agents under controlled temperatures to avoid over-chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
tert-Butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chlorosulfonyl group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate exerts its effects involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2R,5S)-2,5-diethylpiperazine-1-carboxylate
- tert-Butyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate
Uniqueness
tert-Butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to other piperazine derivatives. This makes it particularly valuable in applications requiring selective modification of biomolecules or the synthesis of complex organic compounds.
Properties
Molecular Formula |
C11H21ClN2O4S |
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Molecular Weight |
312.81 g/mol |
IUPAC Name |
tert-butyl (2R,5S)-4-chlorosulfonyl-2,5-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C11H21ClN2O4S/c1-8-7-14(19(12,16)17)9(2)6-13(8)10(15)18-11(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1 |
InChI Key |
YQPQWMDGUOJWNM-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@H]1CN([C@@H](CN1S(=O)(=O)Cl)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(C(CN1S(=O)(=O)Cl)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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